Home > Products > Screening Compounds P66169 > Terazosin (piperazine D8)
Terazosin (piperazine D8) - 1006718-20-2

Terazosin (piperazine D8)

Catalog Number: EVT-1486557
CAS Number: 1006718-20-2
Molecular Formula: C₁₉H₁₇D₈N₅O₄
Molecular Weight: 395.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terazosin is a medication that belongs to a group of drugs called alpha-adrenergic blockers . It works by relaxing your veins and arteries so that blood can more easily pass through them. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate . Terazosin is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .


Synthesis Analysis

The synthesis of Terazosin hydrochloride is derived from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n- benzyl piperazine .


Molecular Structure Analysis

Terazosin has a molecular formula of C19H25N5O4 . It is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The molecular weight of Terazosin is 387.433 Da .


Chemical Reactions Analysis

Terazosin initially shifted the dose-response curve of phenylephrine to the right, with a significant increase in ED50 for phenylephrine . The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA) techniques .


Physical And Chemical Properties Analysis

Terazosin has a molecular formula of C19H25N5O4 and a molecular weight of 387.433 Da .

Synthesis Analysis

The synthesis of Terazosin (piperazine D8) involves a multi-step process starting with the deuteration of piperazine. This deuterated piperazine is then reacted with the appropriate precursors to form the final Terazosin (piperazine D8) molecule. One published method describes the coupling of piperazine-d8 with 4-chlorobenzhydryl chloride, followed by reaction with 2-(2-chloroethoxy) ethanol, yielding hydroxyzine-d8 with high purity. This synthesis highlights the use of deuterated starting materials to incorporate deuterium into the final compound [].

Applications
  • Quantitative Bioanalysis: Researchers use Terazosin (piperazine D8) to quantify Terazosin concentrations in plasma, serum, or tissue samples. This data is crucial for pharmacokinetic studies, bioavailability assessments, and drug metabolism investigations [, ].

Terazosin Hydrochloride

Compound Description: Terazosin hydrochloride is an antihypertensive drug used to treat hypertension. It is a selective α1-adrenoceptor antagonist, effectively relaxing veins and arteries to lower blood pressure. It is also used for the symptomatic treatment of urinary obstruction caused by benign prostatic hyperplasia (BPH) due to its muscle relaxant properties in the bladder and prostate. [, , , ]

Doxazosin Mesylate

Compound Description: Doxazosin mesylate is an anti-hypertensive drug with structural similarities to Terazosin hydrochloride. It is prescribed for treating hypertension and the urinary outflow obstruction, obstructive and irritative symptoms associated with benign prostatic hyperplasia (BPH). Doxazosin mesylate is a salt of methane sulfonic acid, distinguishing it from Terazosin and Prazosin, which are used as hydrochlorides. []

Relevance: Both Doxazosin mesylate and Terazosin (piperazine D8) belong to the class of α1-adrenoceptor antagonists and share a quinazoline core in their structure. The difference lies in the substituent at the piperazine nitrogen, with Doxazosin featuring a 2,3-dihydrobenzo[1,4]dioxin-2-carbonyl group and Terazosin (piperazine D8) having a tetrahydrofuran-2-carbonyl group. []

Relevance: Prazosin hydrochloride shares the same quinazoline core structure as Terazosin (piperazine D8). Both are classified as quinazoline-based α1-adrenoceptor antagonists. The distinction arises from the substituent attached to the piperazine nitrogen; Prazosin possesses a furan-2-carbonyl group, whereas Terazosin (piperazine D8) has a tetrahydrofuran-2-carbonyl group. []

Impurity B of Terazosin Hydrochloride

Compound Description: This compound, chemically known as 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine, is an identified impurity found in Terazosin hydrochloride. []

Relevance: Impurity B is closely related to Terazosin (piperazine D8) as it shares the same core structure, with the only difference being the replacement of the amino group at the 4-position of the quinazoline ring with a hydroxyl group. This minor structural alteration allows for its identification and control during Terazosin hydrochloride synthesis and quality control. []

Impurity C of Terazosin Hydrochloride

Compound Description: This impurity, chemically identified as 1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazine dihydrochloride, represents another by-product observed during the synthesis of Terazosin hydrochloride. []

Impurity E of Terazosin Hydrochloride

Compound Description: This compound, chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, is an impurity found in Terazosin hydrochloride. []

Relevance: Impurity E is formed by linking two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline through a piperazine ring. This dimeric structure sets it apart from Terazosin (piperazine D8), which has only one quinazoline moiety. Monitoring this impurity is important for ensuring the quality and safety of Terazosin hydrochloride. []

1,4-bis-(furan-2-yl-carbonl) piperazine

Compound Description: This derivative was synthesized as part of a study exploring the antibacterial activity of Terazosin derivatives. It exhibited the least potent antibacterial activity among the tested derivatives. []

1,4-bis-(tertrahydrofuran-2-yl) carbonyl piperazine

Compound Description: This derivative was also part of the study on the antibacterial activity of Terazosin derivatives and demonstrated minimal antibacterial activity. []

Relevance: This compound and Terazosin (piperazine D8) both feature a piperazine ring with two substituents. The difference lies in the substituents; this compound has two tetrahydrofuran-2-carbonyl groups linked to the piperazine nitrogen atoms while Terazosin (piperazine D8) has one. []

1-(4-amino-6,7-dimethoxy- quinazoline-2-yl)-4-formyl- piperazine

Compound Description: Synthesized and analyzed alongside other Terazosin derivatives, this compound exhibited moderate antibacterial activity. []

Relevance: This derivative and Terazosin (piperazine D8) share a common structural motif - a 4-amino-6,7-dimethoxyquinazoline-2-yl group attached to one of the piperazine nitrogen atoms. The key distinction is the presence of a formyl group on the other piperazine nitrogen in this compound, unlike the tetrahydrofuran-2-carbonyl group in Terazosin (piperazine D8). []

6,7-dimethoxy-2-piperazine-1-yl-quinazoline-4-amine

Compound Description: This derivative, synthesized and evaluated alongside other Terazosin derivatives, demonstrated the most potent antibacterial activity among the tested derivatives. []

Relevance: This compound can be considered a simplified analog of Terazosin (piperazine D8). They both share the same 4-amino-6,7-dimethoxyquinazoline-2-yl substituted piperazine core. The difference is the absence of the tetrahydrofuran-2-carbonyl group on the piperazine nitrogen in this derivative. This simpler structure exhibits stronger antibacterial activity compared to other derivatives in the study. []

D9-BI 605906

Compound Description: This compound, along with GK02935 and GK02942, follows a similar fragmentation pattern as BI 605906 in mass spectrometry studies, characterized by the loss of methylsulfinic acid and butadiene. This suggests a shared fragmentation mechanism involving inductive cleavage of the C-S bond and a subsequent retro-Diels-Alder (RDA) reaction. []

Relevance: Although the exact structure of D9-BI 605906 is not provided, its similar fragmentation pattern to BI 605906 suggests they belong to the same chemical class as Terazosin (piperazine D8), likely containing a piperazine or piperidine ring with an alkylsulfonyl group. This connection highlights the potential for predicting the fragmentation behavior and metabolism of compounds structurally similar to Terazosin (piperazine D8) based on the knowledge of related molecules. []

Relevance: While the precise structure remains undefined, GK02935's fragmentation behavior suggests it belongs to the same chemical class as Terazosin (piperazine D8), likely incorporating a piperazine or piperidine ring with an alkylsulfonyl substituent. This parallel in fragmentation patterns highlights the possibility of forecasting the breakdown and metabolism of compounds similar to Terazosin (piperazine D8) based on the understanding of structurally related molecules. []

GK02942

Compound Description: While the specific structure of GK02942 remains undisclosed, it exhibits a fragmentation pattern analogous to BI 605906, D9-BI 605906, and GK02935. This suggests a common chemical structure, potentially including a piperazine or piperidine ring with an alkylsulfonyl group. Additionally, oxidative metabolites of GK02942 were identified in human liver microsome incubations. []

Relevance: Despite lacking a defined structure, GK02942's shared fragmentation pattern with BI 605906 and its analogs implies it falls within the same chemical class as Terazosin (piperazine D8), likely containing a piperazine or piperidine ring with an alkylsulfonyl moiety. This parallel in fragmentation behavior emphasizes the potential for predicting the metabolic fate and fragmentation of structurally related compounds to Terazosin (piperazine D8) based on the knowledge of analogous molecules. []

Ketoconazole

Compound Description: Ketoconazole, an antifungal medication, does not exhibit the specific fragmentation pattern characterized by the loss of methylsulfinic acid and butadiene observed in BI 605906 and its analogs. This difference arises because Ketoconazole lacks the alkylsulfonyl group, considered a good leaving group, which is essential for initiating the fragmentation cascade. []

Relevance: Although Ketoconazole does not belong to the same chemical class as Terazosin (piperazine D8) and lacks the characteristic alkylsulfonyl group, it helps define the structural requirements for the fragmentation pattern observed in BI 605906 and its analogs. This comparison emphasizes the importance of specific functional groups in influencing the fragmentation pathways and potentially the metabolism of compounds, including Terazosin (piperazine D8). []

Relevance: While Homopiperazine, like Terazosin (piperazine D8), possesses a piperazine ring, it lacks the specific structural features required for the characteristic fragmentation pattern seen in BI 605906 and related compounds. This difference highlights the impact of subtle structural variations on the fragmentation pathways and metabolic fate of molecules, even within the same chemical class. []

Sildenafil

Compound Description: Sildenafil, known for its use in treating erectile dysfunction, acts as a phosphodiesterase 5 (PDE5) inhibitor. It demonstrates a certain level of selectivity towards PDE5 compared to other phosphodiesterases like PDE6. []

Relevance: While Sildenafil does not share the same core structure as Terazosin (piperazine D8), it contains a piperazine ring that is substituted differently. This comparison allows for the investigation of how variations in the piperazine substituents can influence pharmacological activity and target selectivity. For instance, deuteration of the ethoxy group in Sildenafil leads to improved selectivity for PDE5 over PDE6. []

D8-piperazine-sildenafil (BDD-10402)

Compound Description: This deuterated derivative of Sildenafil replaces the eight hydrogen atoms in the piperazine ring with eight deuterium atoms. This isotopic substitution does not drastically alter its inhibitory activity against phosphodiesterases compared to Sildenafil. []

Relevance: The comparison between Sildenafil and D8-piperazine-sildenafil (BDD-10402) allows researchers to study the impact of deuterium substitution on drug activity and metabolism. Although the core structures of Sildenafil and Terazosin (piperazine D8) differ, the impact of deuteration on the piperazine ring offers insights into the potential effects of deuterium labeling in drug design and development. []

D3-methyl-D8-piperazine-sildenafil (BDD-10403)

Compound Description: This derivative of Sildenafil introduces deuterium atoms in both the piperazine ring (eight deuterium atoms) and the methyl group (three deuterium atoms). It exhibits a slight improvement in inhibitory activity against phosphodiesterases compared to Sildenafil. []

Relevance: Similar to D8-piperazine-sildenafil, the study of D3-methyl-D8-piperazine-sildenafil helps evaluate the effects of deuterium substitution on pharmacological activity and metabolic stability. While Sildenafil and Terazosin (piperazine D8) are structurally distinct, understanding the impact of deuteration in Sildenafil derivatives can offer insights for developing deuterated analogs of other drugs, including Terazosin. []

D5-ethoxy-Sildenafil (BDD-10406)

Compound Description: This Sildenafil derivative involves replacing the five hydrogen atoms of the ethoxy group with deuterium. This selective deuteration leads to a two-fold increase in selectivity for PDE5 over PDE6 compared to Sildenafil and a higher efficacy in vitro. []

Relevance: D5-ethoxy-Sildenafil demonstrates that even selective deuteration can significantly influence drug activity and target selectivity. While structurally different from Terazosin (piperazine D8), this finding underscores the potential of deuterium labeling as a strategy for optimizing drug efficacy and pharmacokinetic properties. []

Naftopidil

Compound Description: Naftopidil, a drug used to treat BPH, functions as an α1-adrenoceptor antagonist and exhibits anti-cancer properties. It induces apoptosis and inhibits tumor cell growth in prostate cancer cell lines. Notably, it is considered more potent than Terazosin and Doxazosin in its anti-cancer effects. [, ]

Properties

CAS Number

1006718-20-2

Product Name

Terazosin (piperazine D8)

Molecular Formula

C₁₉H₁₇D₈N₅O₄

Molecular Weight

395.48

Synonyms

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.